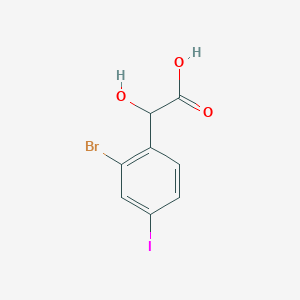
4,5-Dichloro-2-nitrophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Cl2N2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-2-nitroaniline with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which provides a versatile and efficient route to isothiocyanates .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and minimize the risk of hazardous by-products. The use of advanced purification methods, such as recrystallization and chromatography, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, leading to the formation of thiourea and carbamate derivatives.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
科学的研究の応用
4,5-Dichloro-2-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Dichloro-2-nitrophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function. The compound can target specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their structure and activity .
類似化合物との比較
Similar Compounds
4-Nitrophenyl Isothiocyanate: Lacks the chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-4-nitrophenyl Isothiocyanate: Contains a single chlorine atom, resulting in different reactivity and selectivity compared to 4,5-Dichloro-2-nitrophenyl Isothiocyanate.
Phenyl Isothiocyanate: The parent compound without any substituents, exhibiting different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in chemical reactions. These substituents also influence its physical properties, such as solubility and stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H2Cl2N2O2S |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
1,2-dichloro-4-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |
InChIキー |
YVEVTYSDWRMDOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)











